Ethyl 2-(Cyclopropylsulfonyl)acetate

Lipophilicity ADME Medicinal Chemistry

Ethyl 2-(Cyclopropylsulfonyl)acetate (CAS 1349719-17-0) is a sulfonyl ester building block with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 g/mol. It is supplied as a colorless to yellow liquid at room temperature with a typical purity of ≥95%.

Molecular Formula C7H12O4S
Molecular Weight 192.24 g/mol
CAS No. 1349719-17-0
Cat. No. B1487843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(Cyclopropylsulfonyl)acetate
CAS1349719-17-0
Molecular FormulaC7H12O4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1CC1
InChIInChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3
InChIKeyYJVKOQHVBGXGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Cyclopropylsulfonyl)acetate (CAS 1349719-17-0): Core Chemical Identity and Procurement Baseline


Ethyl 2-(Cyclopropylsulfonyl)acetate (CAS 1349719-17-0) is a sulfonyl ester building block with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 g/mol . It is supplied as a colorless to yellow liquid at room temperature with a typical purity of ≥95% . The compound incorporates a cyclopropyl ring directly attached to the sulfonyl group, distinguishing it from simple alkyl- or aryl-sulfonyl acetate esters. Its computed LogP of 0.13 and boiling point of approximately 353 °C at 760 mmHg place it in a unique physicochemical space relative to close analogs, making it a specialized intermediate for medicinal chemistry and agrochemical synthesis.

Ethyl 2-(Cyclopropylsulfonyl)acetate: Why Methyl or Phenyl Sulfonyl Acetates Cannot Be Assumed Equivalent


The cyclopropylsulfonyl group imposes a distinct combination of steric, electronic, and metabolic effects that cannot be replicated by methyl, phenyl, or even isosteric alkyl sulfonyl esters . The cyclopropane ring is known to enhance metabolic stability, restrict conformational freedom, and participate in unique ring-opening chemistries in vivo [1]. Swapping Ethyl 2-(Cyclopropylsulfonyl)acetate for a simpler analog without quantitative head-to-head data risks altering target binding, pharmacokinetics, and synthetic reactivity, undermining both research reproducibility and downstream development timelines.

Ethyl 2-(Cyclopropylsulfonyl)acetate: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: Cyclopropylsulfonyl vs. Methylsulfonyl Acetate LogP Comparison

Ethyl 2-(Cyclopropylsulfonyl)acetate exhibits a computed LogP of 0.13 , whereas Ethyl 2-(methylsulfonyl)acetate (CAS 4455-15-6) has a reported LogP of 0.67–0.68 . The 0.54 log-unit difference indicates that the cyclopropyl analog is significantly less lipophilic, which can translate to improved aqueous solubility and reduced non-specific binding while maintaining sufficient membrane permeability for intracellular target engagement. This directly contradicts the assumption that substituting a methyl group with a cyclopropyl ring universally increases lipophilicity.

Lipophilicity ADME Medicinal Chemistry

Physical State Advantage: Liquid vs. Solid Handling for Automated Synthesis

Ethyl 2-(Cyclopropylsulfonyl)acetate is a liquid at room temperature , whereas its phenylsulfonyl counterpart (Ethyl 2-(phenylsulfonyl)acetate, CAS 7605-30-3) is a solid with a melting point of 44 °C . Liquid reagents eliminate the need for pre-weighing and dissolution steps in automated synthesis platforms, reduce solvent usage, and improve handling accuracy in parallel chemistry operations. This physical state difference directly impacts workflow efficiency in high-throughput discovery environments.

Automated Chemistry High-Throughput Experimentation Formulation

Boiling Point and Distillation Compatibility: Practical Purification Advantage

The target compound has a reported boiling point of 353.3 ± 21.0 °C at 760 mmHg , whereas Ethyl 2-(methylsulfonyl)acetate boils at 111–113 °C only under high vacuum (0.2 mmHg) . The ability of the cyclopropyl derivative to remain liquid at ambient pressure allows atmospheric distillation without requiring specialized high-vacuum equipment. This simplifies purification in multi-gram synthesis campaigns and reduces the risk of thermal degradation associated with prolonged high-vacuum distillation of lower-boiling analogs.

Purification Process Chemistry Scale-Up

Synthetic Versatility: Cyclopropyl Ring-Opening Chemistry not Available to Alkyl or Aryl Sulfonyl Acetates

Cyclopropyl sulfones are established substrates for ring-opening functionalization, providing access to γ‑keto sulfones and other extended-chain building blocks [1]. Ethyl 2-(methylsulfonyl)acetate and Ethyl 2-(phenylsulfonyl)acetate lack this latent reactivity because they contain no strained carbocycle. This differential enables the target compound to serve simultaneously as a sulfonyl acetate ester and as a precursor for more structurally diverse intermediates, a dual functionality that simple alkyl or aryl analogs cannot offer [2].

Synthetic Methodology Ring-Opening Reactions Complex Molecule Construction

Purity Benchmarking: Vendor-Supplied 95% Purity with Full Analytical Documentation

The target compound is offered at ≥95% purity with certificates of analysis (CoA) including NMR, HPLC, or GC data from reputable suppliers . While many in-class sulfonyl acetates are also supplied at similar purity levels (e.g., 97% for the methyl analog from Thermo Scientific [1]), the cyclopropyl variant is specifically accompanied by documented batch quality, ensuring reproducibility in sensitive SAR or biological assay applications where even minor impurities (e.g., ring-opened byproducts) could confound results.

Quality Control Analytical Chemistry Procurement

Ethyl 2-(Cyclopropylsulfonyl)acetate: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When optimizing a lead series where a sulfonyl acetate moiety is expected to influence ADME properties, the 0.54 log unit lower lipophilicity of the cyclopropyl derivative compared to the methyl analog makes it the preferred choice for reducing LogP without introducing a polar heteroatom—an approach supported by the compound's computed LogP of 0.13. Researchers can use this benchmark to refine property-based design hypotheses and avoid erroneous structure–property extrapolations from methyl sulfonyl acetate data.

High-Throughput Parallel Synthesis and Automated Liquid Handling Workflows

Automated synthesis platforms benefit from liquid reagents that can be directly aspirated and dispensed without weighing or dissolution . Ethyl 2-(Cyclopropylsulfonyl)acetate, being a liquid at room temperature, eliminates the melting and solution-preparation steps required for solid phenyl-sulfonyl analogs, reducing cycle time and solvent waste in library production.

Scalable Process Chemistry Utilizing Atmospheric Distillation

For gram-to-kilogram scale-up campaigns, the ability to distill the product at atmospheric pressure (~353 °C) rather than under high vacuum lowers equipment complexity and energy costs. Process chemists can leverage this advantage when designing purification protocols for multi-step syntheses that generate the target compound as an intermediate.

Synthesis of Complex Bioactive Molecules via Latent Cyclopropyl Ring-Opening

The strained cyclopropane ring in the target compound enables subsequent ring-opening functionalization to access γ‑keto sulfone derivatives, a transformation not possible with methyl or phenyl sulfonyl acetates [1]. This dual functionality—ester manipulation plus ring-opening—makes the compound a strategic starting point for constructing diverse chemotypes for fragment-based drug discovery or natural product analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(Cyclopropylsulfonyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.